2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a tetrazole ring and a phenylpropanamido group, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Razuprotafib or AKB-9778, is VE-PTP (Vascular Endothelial Protein Tyrosine Phosphatase) . VE-PTP is a negative regulator of Tie2 in diseased blood vessels . The Tie2 receptor is crucial for vascular development and the maintenance of endothelial cells .
Mode of Action
Razuprotafib inhibits VE-PTP by binding and inhibiting the intracellular catalytic domain of VE-PTP that inactivates Tie2 . This inhibition allows Razuprotafib to restore Tie2 activation, which enhances endothelial function and stabilizes blood vessels .
Biochemical Pathways
The inhibition of VE-PTP and subsequent activation of Tie2 by Razuprotafib affects the angiopoietin-Tie2 signaling pathway . This pathway plays a vital role in vascular development, inflammation, vascular permeability, and endothelial cell survival .
Pharmacokinetics
It is known that razuprotafib is self-administered by patients through subcutaneous injection . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of Tie2 by Razuprotafib leads to the enhancement of endothelial function and stabilization of blood vessels . This can have therapeutic effects in conditions such as diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19 .
Action Environment
It is known that the compound is stable enough to be self-administered by patients through subcutaneous injection
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylpropanamido Intermediate: This step involves the reaction of phenylpropanoic acid with an amine to form the phenylpropanamido group.
Introduction of the Tetrazole Ring: The phenylpropanamido intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring.
Final Coupling Reaction: The tetrazole-containing intermediate is coupled with a carboxamide group under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The tetrazole ring and phenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-4-(3-phenylpropanamido)benzamide: Known for its histone deacetylase inhibitory activity.
(S)-2-((S)-2-(4-(3-fluoropropyl)benzamido)-3-phenylpropanamido)pentanedioic acid: Studied for its potential as a PET imaging agent.
Uniqueness
2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to its combination of a tetrazole ring and a phenylpropanamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(3-phenylpropanoylamino)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c18-16(25)17-20-22-23(21-17)14-9-7-13(8-10-14)19-15(24)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,18,25)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCKMJMWVPJWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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